molecular formula C9H11NO3 B1589893 Methyl 2-amino-6-methoxybenzoate CAS No. 54166-96-0

Methyl 2-amino-6-methoxybenzoate

Cat. No. B1589893
CAS RN: 54166-96-0
M. Wt: 181.19 g/mol
InChI Key: ZSQWDVCEAXGVIK-UHFFFAOYSA-N
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Description

“Methyl 2-amino-6-methoxybenzoate” is a compound with the CAS Number: 54166-96-0. It has a molecular weight of 181.19 and its IUPAC name is methyl 2-amino-6-methoxybenzoate . It is stored in a dark place, sealed in dry, at 2-8C .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-6-methoxybenzoate” is 1S/C9H11NO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,10H2,1-2H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-amino-6-methoxybenzoate” is a solid substance . The storage temperature is normal and it should be kept in a dark place, sealed in dry, at 2-8C .

Scientific Research Applications

  • Benzimidazole Fungicides

    • Scientific Field : Agriculture and Biochemistry .
    • Application : Benzimidazole fungicides, which include compounds similar to Methyl 2-amino-6-methoxybenzoate, are used in agriculture to prevent and control various plant diseases caused by fungi .
    • Methods of Application : These fungicides are typically applied to crops in a spray form. The specific application method and rate can vary depending on the specific fungicide product and the type of crop being treated .
    • Results/Outcomes : Benzimidazole fungicides have been found to be highly effective in controlling a wide range of fungal diseases. They also have low toxicity, making them safe for use in many agricultural settings .
  • Anti-inflammatory Activity

    • Scientific Field : Pharmacology .
    • Application : A derivative of 2-amino-6-methoxy benzothiazole, which is structurally similar to Methyl 2-amino-6-methoxybenzoate, has been synthesized and tested for anti-inflammatory activity .
    • Methods of Application : The compound was likely synthesized in a laboratory setting and then tested in vitro or in vivo for its anti-inflammatory effects .
    • Results/Outcomes : The specific results of this research are not provided in the available information .
  • Methyl 2-amino-6-methoxybenzoate is a chemical compound with the molecular formula C9H11NO3 . It is a solid substance and should be stored in a dark, dry place at a temperature between 2-8°C .
  • This compound is available for purchase from various chemical suppliers, and it is typically used for research purposes .
  • The compound has a CAS Number of 54166-96-0 .
  • The InChI Key for this compound is ZSQWDVCEAXGVIK-UHFFFAOYSA-N .
  • The compound is associated with several hazard statements, including H302 (Harmful if swallowed) , H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) .
  • Methyl 2-amino-6-methoxybenzoate is a chemical compound with the molecular formula C9H11NO3 . It is a solid substance and should be stored in a dark, dry place at a temperature between 2-8°C .
  • This compound is available for purchase from various chemical suppliers, and it is typically used for research purposes .
  • The compound has a CAS Number of 54166-96-0 .
  • The InChI Key for this compound is ZSQWDVCEAXGVIK-UHFFFAOYSA-N .
  • The compound is associated with several hazard statements, including H302 (Harmful if swallowed) , H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) .

Safety And Hazards

The safety information for “Methyl 2-amino-6-methoxybenzoate” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which involve avoiding breathing dust/fume/gas/mist/vapours/spray, and specific measures to take if in eyes .

properties

IUPAC Name

methyl 2-amino-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQWDVCEAXGVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20488129
Record name Methyl 2-amino-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20488129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-methoxybenzoate

CAS RN

54166-96-0
Record name Benzoic acid, 2-amino-6-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54166-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20488129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of sodium hydroxide (0.06 g, 1.5 mM) in methanol (7 mL) under a nitrogen atmosphere was added 5-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione (2.90 g, 15.0 mM). The reaction mixture was stirred at 65° C. for 14.5 hr, cooled to room temperature and poured into water. The resulting solution was extracted with ethyl acetate and the combined extracts were dried (Na2 SO4), filtered and concentrated to provide the title compound (2.55 g, 94%) as a tan oil; MS(CI): 182 (M+H).
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ED Morgan, BD Jackson, DG Ollett… - Journal of chemical …, 1990 - Springer
The major component of the trail pheromone ofT. impurum is methyl 2-hydroxy-6-methylbenzoate (methyl 6-methyl salicylate). The poison reservoir of each worker contains about 1.0 ng …
Number of citations: 28 link.springer.com
WS Alwan, AA Mahajan, RA Rane… - Anti-Cancer Agents …, 2015 - ingentaconnect.com
… Synthesis of N-unsubstituted 10H-acridin-9-one was achieved by refluxing methyl 2-amino-6-methoxybenzoate (33) with benzene-1,3,5-triol (34) in 1-heptanol with an addition of …
Number of citations: 11 www.ingentaconnect.com
N Pribut - 2018 - scholar.sun.ac.za
Since the 1980’s, HIV has plagued the population on a global scale, with millions of newly infected individuals reported every year. However, with the introduction of combination therapy…
Number of citations: 2 scholar.sun.ac.za
RA Hartz, VT Ahuja, SJ Nara, CMV Kumar… - Journal of Medicinal …, 2022 - ACS Publications
Adaptor protein 2-associated kinase 1 (AAK1) is a serine/threonine kinase that was identified as a therapeutic target for the potential treatment of neuropathic pain. Inhibition of AAK1 in …
Number of citations: 8 pubs.acs.org
A Putic, L Stecher, H Prinz, K Müller - European journal of medicinal …, 2010 - Elsevier
A series of N-unsubstituted hydroxy-10H-acridin-9-ones were synthesized and evaluated for inhibitory action against HaCaT keratinocyte growth, in order to explore their potential as …
Number of citations: 29 www.sciencedirect.com
PK Brooke, SR Challand, ME Flood… - Journal of the …, 1976 - pubs.rsc.org
The synthesis of the naturally occuring 6- and 9-hydroxyphenazine-1-carboxylic acids, (3) and (4), is described. Methyl 6-methoxyphenazine-1-carboxylate (12) is identified as a …
Number of citations: 8 pubs.rsc.org
A Busch, VG Chapoulaud, J Audoux, N Plé, A Turck - Tetrahedron, 2004 - Elsevier
… In the first synthetic route, the starting material was the methyl 2-amino-6-methoxybenzoate 1 prepared according to the procedure previously described in the literature. Reaction of 1 …
Number of citations: 16 www.sciencedirect.com

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